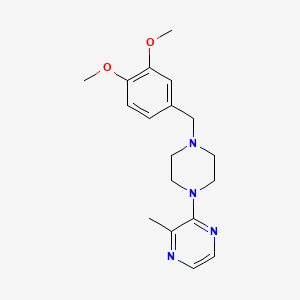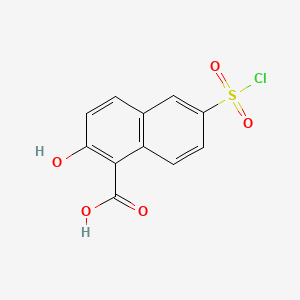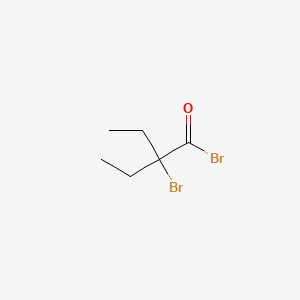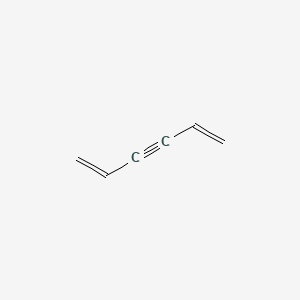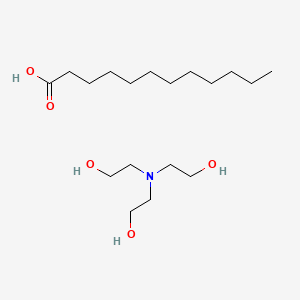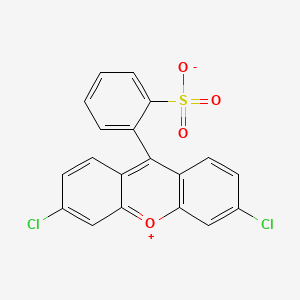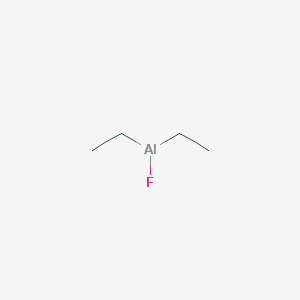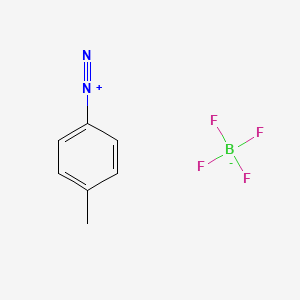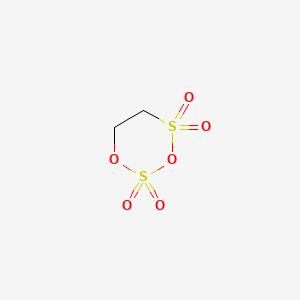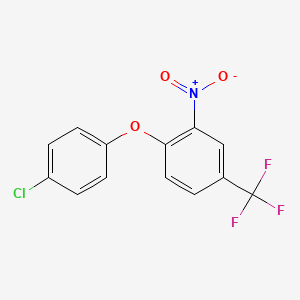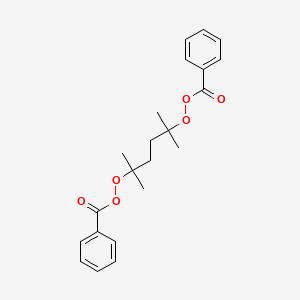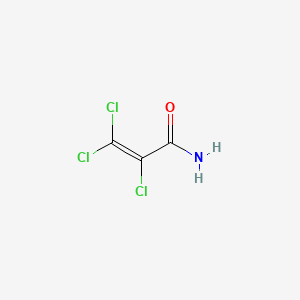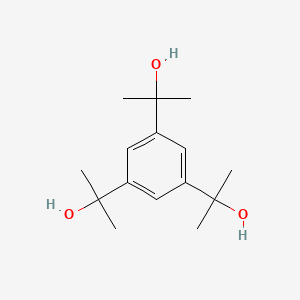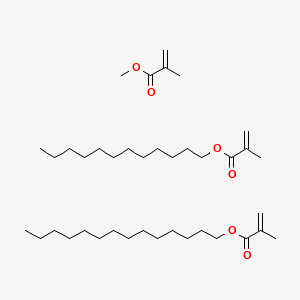
Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate is a complex polymer formed from the monomers lauryl methacrylate, methyl methacrylate, and myristyl methacrylate. These monomers are methacrylate esters, which are widely used in the production of various polymers due to their ability to form strong, durable, and flexible materials. The polymer is known for its hydrophobic properties, making it useful in applications where water resistance is essential.
準備方法
Synthetic Routes and Reaction Conditions
The polymerization of lauryl methacrylate, methyl methacrylate, and myristyl methacrylate typically involves free radical polymerization. This process can be carried out in an emulsion polymerization setup, where the monomers are dispersed in a water/ethanol mixture with a polymeric steric stabilizer like poly(vinyl pyrrolidone) and an initiator such as potassium peroxodisulfate . The reaction proceeds smoothly without the formation of coagulum, leading to particles with an average diameter below 1 μm .
Industrial Production Methods
In industrial settings, the production of this polymer often involves continuous emulsion polymerization processes. The monomers are fed into a reactor containing water, surfactants, and initiators. The polymerization occurs in the aqueous phase, and the resulting polymer particles are stabilized by surfactants and steric stabilizers. This method allows for the production of large quantities of polymer with consistent properties.
化学反応の分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the methacrylate ester groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can result in the formation of new ester or amide bonds.
科学的研究の応用
Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolymers and as a stabilizer in emulsion polymerization.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrophobic coatings for medical implants and devices.
Industry: Applied in the production of water-resistant coatings, adhesives, and sealants.
作用機序
The polymer exerts its effects primarily through its hydrophobic properties. The methacrylate ester groups in the polymer backbone interact with hydrophobic surfaces, forming a protective barrier that repels water. This mechanism is particularly useful in applications where water resistance is crucial, such as coatings and sealants.
類似化合物との比較
Similar Compounds
Lauryl methacrylate: A monomer used in the production of hydrophobic polymers.
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA), known for its transparency and durability.
Myristyl methacrylate: Similar to lauryl methacrylate but with a longer alkyl chain, providing enhanced hydrophobic properties.
Uniqueness
The combination of lauryl methacrylate, methyl methacrylate, and myristyl methacrylate in a single polymer provides a unique balance of hydrophobicity, flexibility, and durability. This makes the polymer particularly suitable for applications requiring a combination of these properties, such as in advanced coatings and biomedical devices.
特性
CAS番号 |
68171-50-6 |
|---|---|
分子式 |
C39H72O6 |
分子量 |
637 g/mol |
IUPAC名 |
dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O2.C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-16H2,1,3H3;2,4-14H2,1,3H3;1H2,2-3H3 |
InChIキー |
KTVOBDDWHYVTMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |
Key on ui other cas no. |
68171-50-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


